![molecular formula C17H25ClN2O4S B273004 5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether, also known as TAK-700, is a selective androgen receptor modulator (SARM) that has shown promising results in the treatment of prostate cancer. It was first developed by Takeda Pharmaceutical Company Limited and is currently undergoing clinical trials for its efficacy in treating advanced prostate cancer.
作用机制
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether works by binding to androgen receptors in cancer cells, inhibiting the growth and proliferation of these cells. It has been shown to be highly selective for androgen receptors, with minimal activity on other hormone receptors. This selectivity is important in reducing the side effects associated with traditional androgen deprivation therapy.
Biochemical and Physiological Effects:
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether has been shown to reduce the levels of testosterone and other androgens in the body, leading to the inhibition of tumor growth. It has also been shown to have minimal effects on other hormones, such as cortisol and luteinizing hormone, which are important for maintaining normal physiological function.
实验室实验的优点和局限性
The advantages of using 5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether in lab experiments include its high selectivity for androgen receptors, its ability to inhibit tumor growth, and its potential use in the treatment of prostate cancer. However, its limitations include the complex synthesis process and the need for careful attention to detail to ensure high yields and purity of the final product.
未来方向
Future research on 5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. It could also be studied for its potential use in other types of cancer, such as breast or ovarian cancer. Additionally, further research could be done to optimize the synthesis process and improve the yield and purity of the final product.
合成方法
The synthesis of 5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzyl alcohol with piperazine, followed by acetylation and sulfonation to yield the final product. The process is complex and requires careful attention to detail to ensure high yields and purity of the final product.
科学研究应用
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to selectively target androgen receptors in cancer cells, leading to the inhibition of tumor growth. Clinical trials have demonstrated its efficacy in reducing prostate-specific antigen (PSA) levels in patients with advanced prostate cancer.
属性
产品名称 |
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether |
|---|---|
分子式 |
C17H25ClN2O4S |
分子量 |
388.9 g/mol |
IUPAC 名称 |
1-[4-(4-chloro-3-pentoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H25ClN2O4S/c1-3-4-5-12-24-17-13-15(6-7-16(17)18)25(22,23)20-10-8-19(9-11-20)14(2)21/h6-7,13H,3-5,8-12H2,1-2H3 |
InChI 键 |
XVPTVNGJFCYOPU-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl |
规范 SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



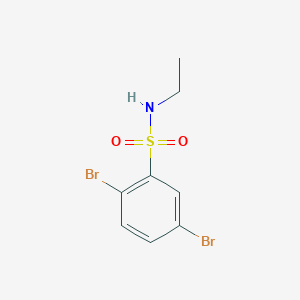
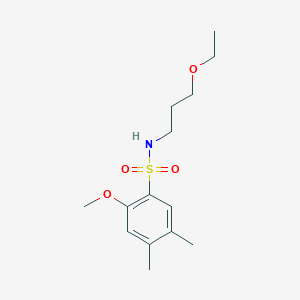

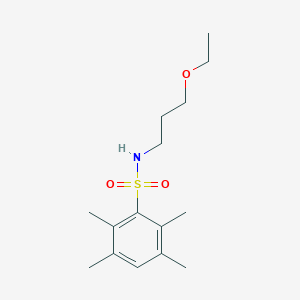
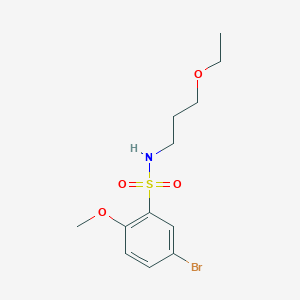
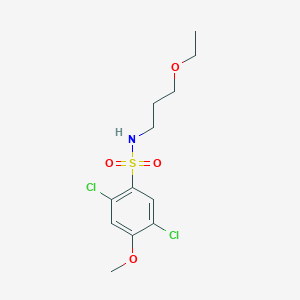
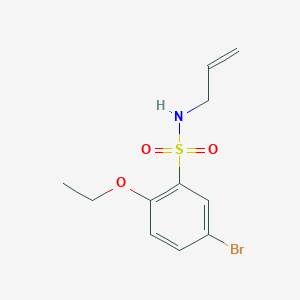
![1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)

